3beta-Hydroxylanosta-9(11),24-dien-26-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-Hydroxylanosta-9(11),24-dien-26-oic acid is a lanostane-type triterpenoid compound. It is a derivative of lanosterol and is known for its presence in various medicinal mushrooms, particularly in the genus Ganoderma. This compound has garnered attention due to its significant pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxylanosta-9(11),24-dien-26-oic acid can be achieved through various synthetic routes. One common method involves the oxidation of lanosterol. The process typically includes the following steps:
Oxidation of Lanosterol: Lanosterol is oxidized using reagents such as chromium trioxide (CrO3) in acetic acid to form lanosta-8,24-dien-3-one.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as the fruiting bodies of Ganoderma lucidum. The process includes:
Extraction: The fruiting bodies are extracted using solvents like ethanol or methanol.
Purification: The extract is then purified using techniques such as column chromatography and recrystallization to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3beta-Hydroxylanosta-9(11),24-dien-26-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with additional hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), osmium tetroxide (OsO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: 3beta,22-dihydroxylanosta-7,9(11),24-triene
Reduction: Lanosta-8,24-dien-3-ol
Substitution: Various halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
3beta-Hydroxylanosta-9(11),24-dien-26-oic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other lanostane-type triterpenoids.
Biology: Studied for its role in cellular processes and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antitumor, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 3beta-Hydroxylanosta-9(11),24-dien-26-oic acid involves its interaction with various molecular targets and pathways:
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor-kappa B (NF-κB).
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
3beta-Hydroxylanosta-9(11),24-dien-26-oic acid can be compared with other similar lanostane-type triterpenoids:
3beta,22-Dihydroxylanosta-7,9(11),24-triene: Similar structure but with an additional hydroxyl group at the C-22 position.
Lanosta-8,24-dien-3-ol: Lacks the carboxylic acid group at the C-26 position.
Ganoderic Acid: Contains additional oxygenated functional groups and exhibits different pharmacological activities.
The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities.
Eigenschaften
Molekularformel |
C30H48O3 |
---|---|
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
6-[(10S,13R,14S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/t19?,21?,23?,24?,25?,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
UIRXJKGUEOMVRD-NUFPMRBUSA-N |
Isomerische SMILES |
CC(CCC=C(C)C(=O)O)C1CC[C@@]2([C@@]1(CC=C3C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
Kanonische SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.